1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride is a synthetic compound with a complex structure. It belongs to the class of imidazolium salts, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzyl group, a tridecyl chain, and an imidazolium core.
Preparation Methods
The synthesis of 1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride involves multiple steps. One common method includes the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) to form the imidazole ring . The industrial production of this compound may involve the use of N-heterocyclic carbenes (NHC) as catalysts to facilitate the formation of the imidazole core .
Chemical Reactions Analysis
1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzyl and tridecyl groups can undergo substitution reactions with appropriate reagents. Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents like sodium borohydride.
Scientific Research Applications
1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: It is being explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazolium core plays a crucial role in its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include inhibition of microbial growth and modulation of enzymatic activity .
Comparison with Similar Compounds
1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride can be compared with other imidazolium salts such as:
Properties
CAS No. |
97337-77-4 |
---|---|
Molecular Formula |
C39H70ClN3O |
Molecular Weight |
632.4 g/mol |
IUPAC Name |
N-[2-(1-benzyl-2-tridecyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]tetradecanamide;chloride |
InChI |
InChI=1S/C39H69N3O.ClH/c1-3-5-7-9-11-13-15-17-19-21-26-30-38-40-32-34-42(38,36-37-28-24-23-25-29-37)35-33-41-39(43)31-27-22-20-18-16-14-12-10-8-6-4-2;/h23-25,28-29H,3-22,26-27,30-36H2,1-2H3;1H |
InChI Key |
CEWKGAJIXLTVBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=NCC[N+]1(CCNC(=O)CCCCCCCCCCCCC)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.